2-Pyridin-2-yl-2,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate
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Overview
Description
2-Pyridin-2-yl-2,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring fused with a pyrazole ring, creating a bicyclic system that is further stabilized by the presence of trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with hydrazine derivatives under acidic conditions to form the pyrazole ring. The reaction is often carried out in the presence of a catalyst such as trifluoroacetic acid, which not only acts as a solvent but also promotes the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol: This compound shares a similar bicyclic structure but with different substituents, leading to distinct biological activities.
2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyrazole: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets 2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole apart is its unique combination of a pyridine and pyrazole ring, which imparts specific chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.C2HF3O2/c1-2-4-12-10(3-1)14-7-8-5-11-6-9(8)13-14;3-2(4,5)1(6)7/h1-4,7,11H,5-6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAOPNAVUTYOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2CN1)C3=CC=CC=N3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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